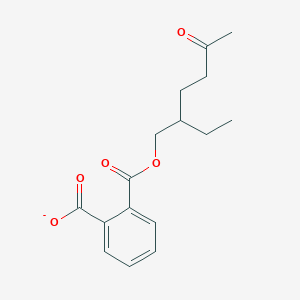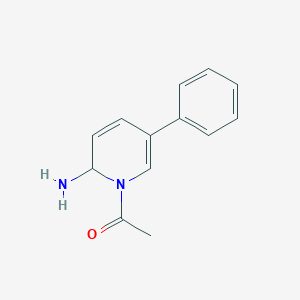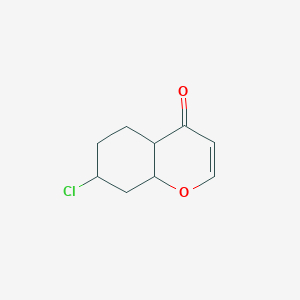
1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a fluorophenyl group and a pyrrolidinyl group attached to a propanone backbone
準備方法
The synthesis of 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions to introduce the propanone moiety.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product. Solvents such as ethanol or methanol are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production process.
化学反応の分析
1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently. For example, oxidation reactions may require acidic conditions, while reduction reactions may require basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal research, the compound may target specific receptors involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-4-(3-methoxyphenoxy)-1-pyrrolidinyl-1-butanone and 4-[4-[Bis(4-fluorophenyl)methylene]-1-piperidinyl]-1-(1-pyrrolidinyl)-1-butanone share structural similarities with 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride
Uniqueness: The presence of the fluorophenyl and pyrrolidinyl groups in 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride imparts unique chemical and biological properties to the compound. These properties may include enhanced reactivity, selectivity, and potential therapeutic effects compared to similar compounds.
特性
分子式 |
C13H17ClFNO |
|---|---|
分子量 |
257.73 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H16FNO.ClH/c1-10(15-8-2-3-9-15)13(16)11-4-6-12(14)7-5-11;/h4-7,10H,2-3,8-9H2,1H3;1H |
InChIキー |
XPPRMNPSJQCTRB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)


![[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B12352885.png)

![3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12352902.png)
![2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)


![(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B12352919.png)
![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride](/img/structure/B12352921.png)
![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)
![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)
